molecular formula C50H74N10O13 B127777 A-Admaadda-M-lhar CAS No. 141663-36-7

A-Admaadda-M-lhar

Número de catálogo B127777
Número CAS: 141663-36-7
Peso molecular: 1023.2 g/mol
Clave InChI: WJEBNDAWEAQNLR-KDMHZOGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A-Admaadda-M-lhar is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a synthetic derivative of the naturally occurring amino acid, L-arginine. A-Admaadda-M-lhar has been studied extensively for its ability to regulate nitric oxide (NO) production, which is involved in various physiological processes in the body.

Aplicaciones Científicas De Investigación

Neurodevelopmental Impact of Antiepileptic Drugs

  • Study Insight : The Neurodevelopmental Effects of Antiepileptic Drugs (NEAD) Study explored the long-term neurodevelopmental effects of antiepileptic drugs (AEDs) on children. The study highlighted the impact of fetal AED exposure on motor, adaptive, and emotional/behavioral functioning at age 3 years. Notably, a dose-related decline in motor and adaptive functioning was observed for specific AEDs like valproate and carbamazepine (Cohen et al., 2011).

Nanotechnology in Alzheimer's Disease Management

  • Study Insight : A paper discussed the challenges and advancements in using Nanotechnology-based drug delivery systems (NTDDS) for Alzheimer's disease management. It highlighted the potential of NTDDS to improve therapeutic outcomes and patient compliance by addressing the limitations of conventional oral medications (Wen et al., 2017).

Emerging Drugs Targeting Beta-amyloid in Alzheimer's Disease

  • Study Insight : This paper reviewed the progress of Phase III clinical studies of emerging drugs targeting beta-amyloid (Aβ) for the treatment of Alzheimer's disease. It discussed the potential of drugs like verubecestat, solanezumab, and others, while acknowledging the risks and the need for early intervention in the disease process (Panza et al., 2016).

Addressing Under-reporting of Adverse Drug Reactions in Public Health Programs

  • Study Insight : A paper evaluated a pharmacovigilance training model aimed at improving the reporting of Adverse Drug Reactions (ADRs) in public health programs for diseases like HIV, Tuberculosis, and Malaria. It highlighted a significant increase in the reporting of ADRs after the implementation of the training model (Avong et al., 2018).

Propiedades

Número CAS

141663-36-7

Nombre del producto

A-Admaadda-M-lhar

Fórmula molecular

C50H74N10O13

Peso molecular

1023.2 g/mol

Nombre IUPAC

(5R,8S,11R,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[4-(diaminomethylideneamino)butyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C50H74N10O13/c1-27(2)23-38-47(68)59-39(49(71)72)26-41(62)55-36(17-13-14-22-53-50(51)52)46(67)56-35(19-18-28(3)24-29(4)40(73-33(8)61)25-34-15-11-10-12-16-34)30(5)43(64)57-37(48(69)70)20-21-42(63)60(9)32(7)45(66)54-31(6)44(65)58-38/h10-12,15-16,18-19,24,27,29-31,35-40H,7,13-14,17,20-23,25-26H2,1-6,8-9H3,(H,54,66)(H,55,62)(H,56,67)(H,57,64)(H,58,65)(H,59,68)(H,69,70)(H,71,72)(H4,51,52,53)/b19-18+,28-24+/t29-,30-,31+,35-,36-,37+,38-,39+,40-/m0/s1

Clave InChI

WJEBNDAWEAQNLR-KDMHZOGOSA-N

SMILES isomérico

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C

SMILES

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C

SMILES canónico

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C

Sinónimos

(Asp(3)-ADMAAdda(5))microcystin-LHar
A-ADMAAdda-M-LHa

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-Admaadda-M-lhar
Reactant of Route 2
A-Admaadda-M-lhar
Reactant of Route 3
A-Admaadda-M-lhar
Reactant of Route 4
A-Admaadda-M-lhar
Reactant of Route 5
A-Admaadda-M-lhar
Reactant of Route 6
A-Admaadda-M-lhar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.